molecular formula C11H8BrNO B1342912 2-(3-Bromophenoxy)pyridine CAS No. 92545-83-0

2-(3-Bromophenoxy)pyridine

Cat. No.: B1342912
CAS No.: 92545-83-0
M. Wt: 250.09 g/mol
InChI Key: CXEIVVAAUANDIA-UHFFFAOYSA-N
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Description

2-(3-Bromophenoxy)pyridine is a chemical compound that has garnered significant attention in various fields of research and industry due to its unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenoxy)pyridine typically involves the reaction of 3-bromophenol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

3-Bromophenol+2-ChloropyridineK2CO3,DMF,HeatThis compound\text{3-Bromophenol} + \text{2-Chloropyridine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 3-Bromophenol+2-ChloropyridineK2​CO3​,DMF,Heat​this compound

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenoxy)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly documented.

    Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura and Heck reactions, which are commonly used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Coupling Reactions: Palladium catalysts are typically used in coupling reactions, with bases like potassium carbonate or sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the phenyl ring with another aromatic ring .

Scientific Research Applications

2-(3-Bromophenoxy)pyridine has been extensively studied for its biological and pharmacological potential. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, although specific medicinal applications are still under research.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of 2-(3-Bromophenoxy)pyridine is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The compound may act as a ligand, binding to proteins or enzymes and modulating their activity. Further research is needed to fully understand the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Bromophenoxy)pyridine-3-carboxylic acid: Similar in structure but contains a carboxylic acid group, which may alter its reactivity and applications.

    3-Bromopyridine: An isomer with different substitution patterns, leading to different chemical properties and reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. This uniqueness makes it valuable in various research applications, particularly in the synthesis of complex organic molecules and the study of biological interactions.

Properties

IUPAC Name

2-(3-bromophenoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEIVVAAUANDIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00616367
Record name 2-(3-Bromophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92545-83-0
Record name 2-(3-Bromophenoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00616367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 2-bromopyridine (commercially available) (2.0 g, 13.6 mmol), 3-bromophenol (CAS591-20-8) (4.4 g, 24.9 mmol), K2CO3 (5.2 g, 40 mmol) in DMF (30 mL) was stirred at 130° C. for 30 h. The mixture was filtered, concentrated, and purified by column chromatography to give titled compound (1.0 g, 30.3%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
30.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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